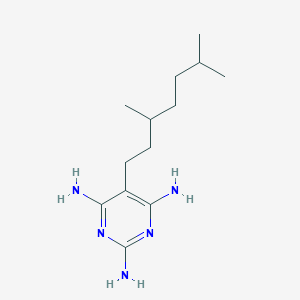
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide is a chemical compound with the molecular formula C21H23NO3 It is a benzamide derivative characterized by the presence of a benzoyl group attached to a cyclopentyl ring, along with methoxy and methyl substituents on the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide typically involves the following steps:
Formation of the Benzoylcyclopentyl Intermediate: The initial step involves the reaction of cyclopentanone with benzoyl chloride in the presence of a base such as pyridine to form 1-benzoylcyclopentanol.
Methoxylation and Methylation: The next step involves the introduction of methoxy and methyl groups onto the benzamide ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Coupling Reaction: The final step involves the coupling of the benzoylcyclopentyl intermediate with the methoxy-methyl-substituted benzamide. This can be achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: The methoxy and methyl groups on the benzamide ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated benzamides.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Benzoylcyclopentyl)-3-methoxybenzamide: Lacks the methyl group on the benzamide ring.
N-(1-Benzoylcyclopentyl)-2-methylbenzamide: Lacks the methoxy group on the benzamide ring.
N-(1-Benzoylcyclopentyl)-3-methylbenzamide: Lacks the methoxy group and has a different substitution pattern.
Uniqueness
N-(1-Benzoylcyclopentyl)-3-methoxy-2-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to similar compounds, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
551963-70-3 |
|---|---|
Molekularformel |
C21H23NO3 |
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
N-(1-benzoylcyclopentyl)-3-methoxy-2-methylbenzamide |
InChI |
InChI=1S/C21H23NO3/c1-15-17(11-8-12-18(15)25-2)20(24)22-21(13-6-7-14-21)19(23)16-9-4-3-5-10-16/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
KJPYMOPPLZMEJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
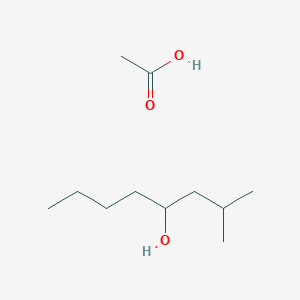
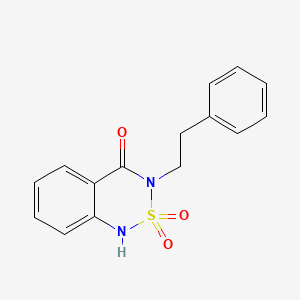
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)

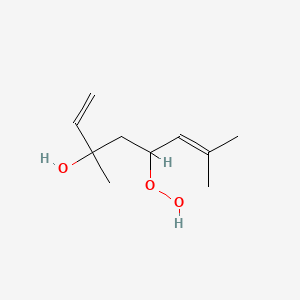
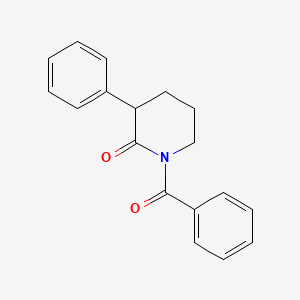
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
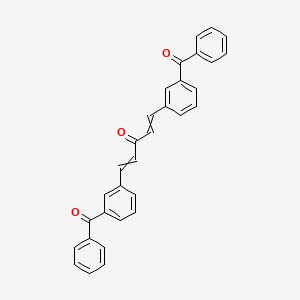
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
